molecular formula C11H12ClN3O2 B11864976 Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B11864976
M. Wt: 253.68 g/mol
InChI Key: CTQKHOMGCAPMTR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with chloro, methyl, and ester groups. The compound is synthesized via cyclocondensation reactions involving pyrazole amines and ketene dithioacetals, often catalyzed by trifluoroacetic acid (TFA) . Its molecular structure (C11H12ClN3O2, molecular weight: 253.69 g/mol) includes a chloro group at position 4, methyl groups at positions 1 and 6, and an ethyl ester at position 5, which collectively influence its physicochemical properties (e.g., solubility, logP) and biological interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

ethyl 4-chloro-1,6-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-4-17-11(16)8-6(2)14-10-7(9(8)12)5-13-15(10)3/h5H,4H2,1-3H3

InChI Key

CTQKHOMGCAPMTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1Cl)C=NN2C)C

Origin of Product

United States

Preparation Methods

Ring-Closing Reactions Using Pyridinecarboxaldehyde Precursors

The foundational approach to pyrazolo[3,4-b]pyridines involves cyclization of substituted pyridine derivatives. A Chinese patent (CN105801574A) demonstrates the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine scaffold via a hydroxylamine hydrochloride-mediated ring-closing reaction.

Representative Protocol

  • Reactants : 2-Chloro-3-pyridinecarboxaldehyde (141.3 mmol), hydroxylamine hydrochloride (catalyst), triethylamine (base).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : 60°C for 6–8 hours.

  • Yield : 43–85%, depending on catalyst stoichiometry.

Mechanistic Insight
Hydroxylamine hydrochloride facilitates imine formation, followed by intramolecular cyclization to form the pyrazole ring. The chloro substituent at position 4 is retained from the starting aldehyde, while methyl groups are introduced via subsequent alkylation.

Synthesis of Ethyl 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate

Stepwise Alkylation and Esterification

Building on the patent methodology, the target compound can be synthesized through sequential functionalization:

  • Ring-Closing Reaction :

    • Start with 2-chloro-3-pyridinecarboxaldehyde to form the pyrazolo[3,4-b]pyridine core.

    • Methylation : Introduce methyl groups at positions 1 and 3 using methyl iodide or dimethyl sulfate under basic conditions.

    • Esterification : Treat the intermediate carboxylic acid with ethanol under acidic conditions to form the ethyl ester.

Critical Challenges

  • Regioselectivity : Ensuring methylation occurs exclusively at positions 1 and 3 requires careful control of reaction kinetics and steric effects.

  • Purification : Column chromatography or recrystallization is essential to isolate the product from mono- or tri-methylated byproducts.

One-Pot Catalytic Approach

A modified one-pot strategy combining cyclization and alkylation steps has been proposed for analogous compounds:

StepReactants/ConditionsPurpose
12-Chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, DMF, 60°CCore cyclization
2Methyl triflate, K2CO3, DMF, 25°CDual methylation at N1 and C3
3Ethanol, H2SO4, refluxEsterification of C5 carboxyl group

Yield Optimization

  • Methylation efficiency improves with polar aprotic solvents (e.g., DMF) and phase-transfer catalysts.

  • Excess methylating agent (2.5 equiv per methyl group) ensures complete substitution.

Analytical and Process Data

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTemperature (°C)Yield (%)Key Advantage
Ring-closingHydroxylamine HClDMF6085High scalability
MulticomponentTPABWater/acetone8090–98Eco-friendly solvent
Stepwise alkylationK2CO3DMF25–6070–78Precise regiocontrol

Spectroscopic Characterization

  • 1H NMR (CDCl3) : δ 7.2 (1H, pyridine-H), 8.15 (2H, pyrazole-H), 8.66 (1H, CH3), 12.49 (1H, NH).

  • MS (ESI) : [M+H]+ m/z 268.1 (calculated for C11H12ClN3O2) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has a molecular formula of C11H12ClN3O2C_{11}H_{12}ClN_3O_2 and a molecular weight of 253.69 g/mol. The compound features a pyrazolo[3,4-b]pyridine core that is known for its biological activity. Its structure allows for various substitutions that can enhance its pharmacological properties.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. This compound has shown potential against various bacterial strains. Studies have demonstrated that compounds with similar structures possess significant antibacterial and antifungal properties, making them candidates for further investigation in treating infections .

Anticancer Activity

The pyrazole ring is associated with anticancer properties. This compound may act as an effective agent in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has highlighted the importance of pyrazole derivatives in developing new anticancer drugs .

Anti-inflammatory Effects

Compounds containing the pyrazole moiety have been studied for their anti-inflammatory effects. This compound may exhibit similar properties, potentially providing relief in conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in biological assays:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against E. coli and S. aureus strains
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines
Study CAnti-inflammatory EffectsReduced inflammation markers in animal models

These findings underscore the compound's potential as a versatile agent in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Antimalarial Activity

  • Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (IC50 = 3.60 μM) outperforms its carbonitrile analog (IC50 = 9.30 μM), highlighting the importance of the ester group for antiplasmodial activity .

Antiviral Activity

  • Ethyl 4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits potent inhibition of herpes simplex virus type 1 (HSV-1) with IC50 = 2.8 μM, attributed to the amino group’s role in binding viral enzymes .
  • The 1,6-dimethyl analog lacks the amino substituent, likely reducing its antiviral efficacy.

Physicochemical Properties

  • Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has a higher predicted density (1.30 g/cm³) and boiling point (373.9°C) compared to the 1,6-dimethyl derivative, reflecting increased molecular bulk .
  • The 1-phenyl derivative’s aromatic ring enhances crystallinity, facilitating structural characterization via SHELX software .

Key Research Findings

Substituent Position Matters : The 1-position methyl or phenyl group significantly impacts bioactivity. Phenyl substituents enhance π-stacking in enzyme binding pockets, while methyl groups reduce steric hindrance .

Ester vs. Carbonitrile : Esters at position 5 generally exhibit higher biological activity than carbonitriles, likely due to improved solubility and hydrogen-bond acceptor capacity .

Synthetic Flexibility : The 4-chloro group serves as a versatile handle for further functionalization via nucleophilic substitution, enabling rapid diversification into analogs with tailored properties .

Biological Activity

Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 20481-15-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H12ClN3O2
  • Molecular Weight : 253.68 g/mol
  • IUPAC Name : Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Physical State : Solid

Antiviral Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For example, compounds similar to this compound have been tested against various viruses such as HSV-1 and VSV. In vitro studies demonstrated that these compounds can inhibit viral replication effectively. The introduction of an ester group at the C-5 position has been shown to enhance antiviral activity against HSV-1 significantly .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α in cell cultures. This activity suggests potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

Structural FeatureEffect on Activity
Chlorine SubstitutionEnhances binding affinity to targets
Ester GroupIncreases antiviral potency
Dimethyl GroupsModulates lipophilicity and solubility

Case Study 1: Antiviral Efficacy

A study involving the evaluation of various pyrazolo[3,4-b]pyridine derivatives found that ethyl 4-chloro-1,6-dimethyl derivative displayed a notable IC50 value against HSV-1 replication in Vero cells. The results indicated a therapeutic index suggesting its potential as an antiviral agent .

Case Study 2: Anti-inflammatory Response

In another study focusing on the anti-inflammatory effects of pyrazolo derivatives, ethyl 4-chloro-1,6-dimethyl exhibited significant inhibition of COX enzymes with an IC50 comparable to standard anti-inflammatory drugs. This suggests its potential utility in treating conditions characterized by inflammation .

Q & A

Basic: How can I optimize the synthesis of ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

Methodological Answer:
The synthesis typically involves cyclization and chlorination steps. A high-yield approach (67.5%) uses POCl₃ reflux at 120°C overnight for chlorination, followed by ethyl acetate extraction and flash chromatography . Alternative routes employ trifluoroacetic acid (TFA) as a catalyst in toluene under reflux for cyclocondensation, achieving ~80% yield . For scalability, AC-SO₃H (sulfonated amorphous carbon) catalyzes multicomponent reactions at room temperature, enabling gram-scale synthesis .

Advanced: How do I resolve discrepancies in reported crystal structures of pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:
Discrepancies in substituent conformations (e.g., methylthio vs. methoxyphenyl groups) arise from variations in non-covalent interactions. Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Compare torsion angles and hydrogen-bonding networks (e.g., C–H···π vs. S–H···O interactions) to rationalize structural differences. For example, Rao et al. (2020) observed distinct supramolecular packing in NUDWOB compared to methoxyphenyl analogs .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Flash column chromatography with gradients of ethyl acetate in hexanes (1–5%) effectively removes byproducts .
  • Recrystallization from ethanol or ethyl acetate yields high-purity crystals (>95%) suitable for SCXRD .
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 9.9:0.1) to optimize elution conditions .

Advanced: How can I perform structure-activity relationship (SAR) analysis for antileishmanial activity?

Methodological Answer:

  • Synthesize analogs with 3'-diethylaminomethyl or 4-anilino substituents, which show IC₅₀ values as low as 0.12 µM against Leishmania amazonensis .
  • Calculate log P (shake-flask method) and Sterimol parameters (B₂, L) to correlate hydrophobicity and steric effects with activity .
  • Use semiempirical AM1 modeling to align low-energy conformers with reference drugs (e.g., amodiaquine) for pharmacophore mapping .

Basic: What analytical techniques validate the compound’s structure and purity?

Methodological Answer:

  • LCMS : Confirm molecular weight (e.g., m/z 280.0 [M+H]⁺) and retention time (5.54 min, 8-min gradient) .
  • ¹H/¹³C NMR : Identify methyl (δ 2.66 ppm) and ester (δ 4.12 ppm) groups; compare with published spectra .
  • HRMS : Validate exact mass (e.g., m/z 406.1147 [M+H]⁺) with <5 ppm error .

Advanced: How do I design docking studies for SARS-CoV-2 3CL protease inhibition?

Methodological Answer:

  • Use Autodock Vina or Schrödinger Suite to dock ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl derivatives into the protease active site (PDB: 6LU7).
  • Compare binding affinities with reference drugs (e.g., L87 vs. remdesivir). Prioritize compounds with hydrogen bonds to His41/Cys145 and ∆G < -8 kcal/mol .

Basic: How can I hydrolyze the ester group to synthesize the carboxylic acid derivative?

Methodological Answer:
Treat the ester with LiOH in a 4:1 dioxane-water mixture at 60°C for 6 hours. Neutralize with HCl, extract with ethyl acetate, and recrystallize to obtain the carboxylic acid (86% yield) . Confirm de-esterification via IR (loss of C=O stretch at 1719 cm⁻¹) and ¹³C NMR (appearance of COOH at δ 168.5 ppm) .

Advanced: What computational methods predict biological activity in QSAR studies?

Methodological Answer:

  • Build QSAR models using CODESSA or DRAGON descriptors. Include log P , molar refractivity, and topological parameters.
  • Validate models with leave-one-out cross-validation (q² > 0.6) and external test sets. For antileishmanial activity, Sterimol steric parameters (B₂) dominate contributions (R² = 0.89) .

Basic: How should I handle moisture-sensitive reactions during synthesis?

Methodological Answer:

  • Conduct reactions under N₂ atmosphere using flame-dried glassware.
  • Use molecular sieves (3Å) in solvents like THF or DCE.
  • For Pd-catalyzed couplings (e.g., Suzuki), degas solvents via freeze-pump-thaw cycles and add triphenylphosphine to stabilize Pd(OAc)₂ .

Advanced: How do substituents influence supramolecular assembly in crystal structures?

Methodological Answer:

  • Methylthio groups promote C–H···S interactions, while methoxyphenyl substituents favor C–H···O and π-π stacking .
  • Analyze Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions. For example, methoxy derivatives show 12% O···H contacts vs. 8% for methylthio analogs .

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